molecular formula C20H32ClNO2 B14316961 N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide CAS No. 106854-95-9

N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide

Cat. No.: B14316961
CAS No.: 106854-95-9
M. Wt: 353.9 g/mol
InChI Key: QAQNXUMFXRYWDZ-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloroethyl group and a phenoxy group substituted with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide typically involves the reaction of 4-(3,5-DI-tert-butylphenoxy)butanoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of cellular processes or the induction of cell death, which is of particular interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)acetamide
  • N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)propionamide

Uniqueness

N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of tert-butyl groups. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

Properties

CAS No.

106854-95-9

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

IUPAC Name

N-(2-chloroethyl)-4-(3,5-ditert-butylphenoxy)butanamide

InChI

InChI=1S/C20H32ClNO2/c1-19(2,3)15-12-16(20(4,5)6)14-17(13-15)24-11-7-8-18(23)22-10-9-21/h12-14H,7-11H2,1-6H3,(H,22,23)

InChI Key

QAQNXUMFXRYWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OCCCC(=O)NCCCl)C(C)(C)C

Origin of Product

United States

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